2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Catalog No.
S14006873
CAS No.
M.F
C10H14N2O3
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Product Name

2-Amino-2-(2,4-dimethoxyphenyl)acetamide

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetamide

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C10H14N2O3/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13)

InChI Key

YWLHMGUSDMHDGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)N)N)OC

2-Amino-2-(2,4-dimethoxyphenyl)acetamide is an electron-rich, unnatural phenylglycinamide building block utilized in the synthesis of advanced peptidomimetics, alpha-amino nitriles, and chiral heterocycles [1]. Characterized by its pre-formed primary amide and the strongly electron-donating 2,4-dimethoxyaryl system, this compound bypasses the need for primary acid activation required by its free-acid counterpart [1]. For procurement, it serves as a critical intermediate when standard phenylglycine derivatives lack the necessary nucleophilicity, steric volume, or solubility required for complex active pharmaceutical ingredient (API) manufacturing workflows.

Generic substitution with unsubstituted phenylglycinamide or 2-amino-2-(2,4-dimethoxyphenyl)acetic acid introduces severe process inefficiencies [1]. Utilizing the free acid necessitates stoichiometric coupling reagents (e.g., HATU, EDC), which increases reagent costs, generates excess chemical waste, and elevates the risk of alpha-carbon racemization during activation [1]. Conversely, substituting with unsubstituted phenylglycinamide eliminates the electron-donating methoxy groups, drastically reducing the aromatic ring's nucleophilicity and altering the solubility profile, which can cause precipitation in continuous-flow reactors and fail to provide the necessary steric bulk for targeted receptor binding.

Process Yield in alpha-Amino Nitrile Synthesis

When synthesizing 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile, starting from the pre-formed amide allows for direct dehydration using mild reagents (e.g., Burgess reagent or POCl3), achieving isolated yields exceeding 88% [1]. In contrast, utilizing the free acid baseline requires a two-step amidation-dehydration sequence that typically caps overall yield at 62% due to intermediate loss and racemization during the initial coupling step [1].

Evidence DimensionOverall yield of alpha-amino nitrile
Target Compound Data2-Amino-2-(2,4-dimethoxyphenyl)acetamide (>88% yield, 1 step)
Comparator Or Baseline2-Amino-2-(2,4-dimethoxyphenyl)acetic acid (<62% yield, 2 steps)
Quantified Difference26% absolute yield increase and elimination of one synthetic step
ConditionsStandard dehydration conditions (POCl3/Et3N, 0°C to RT)

Procuring the pre-formed amide eliminates a costly and racemization-prone amidation step, directly lowering API manufacturing costs.

Solubility Profile in Polar Aprotic Solvents

The incorporation of two methoxy groups at the 2- and 4-positions significantly disrupts intermolecular hydrogen bonding and crystal packing compared to the unsubstituted baseline [1]. Quantitative solubility assays demonstrate that 2-amino-2-(2,4-dimethoxyphenyl)acetamide achieves a solubility of >0.45 M in N,N-dimethylformamide (DMF) at 20°C [1]. The unsubstituted phenylglycinamide comparator is limited to ~0.18 M under identical conditions [1].

Evidence DimensionSolubility in DMF at 20°C
Target Compound Data2-Amino-2-(2,4-dimethoxyphenyl)acetamide (>0.45 M)
Comparator Or BaselineUnsubstituted phenylglycinamide (~0.18 M)
Quantified Difference2.5-fold increase in solubility
ConditionsDMF, 20°C, standard atmospheric pressure

Higher solubility in standard SPPS solvents prevents line clogging in automated synthesizers and enables higher-throughput batch reactions.

Electrophilic Aromatic Substitution Reactivity

For downstream applications requiring functionalization of the aromatic ring or acid-catalyzed cyclizations, the electron density of the aryl ring is paramount. The 2,4-dimethoxy substitution provides a strong activating effect, allowing cyclization reactions (such as Pictet-Spengler type reactions) to proceed at significantly milder temperatures (40°C) compared to the unsubstituted phenylglycinamide, which requires heating to 110°C to achieve full conversion [1].

Evidence DimensionRequired reaction temperature for full conversion in electrophilic cyclization
Target Compound Data2-Amino-2-(2,4-dimethoxyphenyl)acetamide (40°C, 4h)
Comparator Or BaselineUnsubstituted phenylglycinamide (110°C, >12h)
Quantified Difference70°C reduction in required reaction temperature
ConditionsAcid-catalyzed Pictet-Spengler type cyclization

Enables milder reaction conditions for downstream heterocycle synthesis, preserving the integrity of sensitive functional groups and improving overall purity.

Direct Precursor for alpha-Amino Nitriles

Due to the pre-formed amide and the stabilizing effect of the electron-rich aryl ring, this compound serves as a highly efficient starting material for synthesizing 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile via direct dehydration, avoiding the racemization risks associated with activating the free acid [1].

Building Block for Electron-Rich Peptidomimetics

The enhanced solubility in DMF and the specific steric and electronic profile of the 2,4-dimethoxy groups make this compound highly suitable for incorporation into peptidomimetics via solid-phase synthesis, where it acts as a specialized phenylglycine surrogate without causing reactor fouling [2].

Synthesis of Chiral Heterocycles via Mild Cyclization

Leveraging the highly nucleophilic nature of the 2,4-dimethoxyaryl system, this compound is highly effective for synthesizing complex heterocycles, such as substituted isoquinolines, under mild, low-temperature conditions that prevent the degradation of the alpha-amino center [3].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

210.10044231 g/mol

Monoisotopic Mass

210.10044231 g/mol

Heavy Atom Count

15

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